![molecular formula C12H17N3O2S B2833192 2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034326-96-8](/img/structure/B2833192.png)
2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure with two nitrogen atoms . The molecule also has two cyclopropyl groups, which are three-membered carbon rings , and a sulfonyl group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a cyclopropyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazolo[1,5-a]pyrazine derivatives can be synthesized using a one-pot three-step protocol starting from pyrazole-3-carboxylic acids . The process involves amide formation, pyrazine ring closure, hydrolysis, and dehydration .Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[1,5-a]pyrazine core, with the cyclopropyl and cyclopropylsulfonyl groups attached at the 2nd and 5th positions respectively. Cyclopropyl groups are highly strained due to their small ring size .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, cyclopropyl groups are known to be highly strained, which could affect the compound’s stability . The sulfonyl group is polar, which could affect the compound’s solubility .Applications De Recherche Scientifique
Synthesis and Chemical Properties : Research has explored the synthesis of various pyrazole derivatives, including those similar to 2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. These compounds are synthesized through cyclo-condensation reactions, utilizing sulfonate moieties and hydrazine hydrate in specific conditions. For example, a study by Kendre et al. (2013) described the synthesis of 1H-pyrazole derivatives bearing an aryl sulfonate moiety through a one-pot cyclo-condensation reaction, indicating a methodological approach that could be relevant for synthesizing compounds similar to the one (Kendre et al., 2013).
Antimicrobial Activity : Several studies have investigated the antimicrobial properties of pyrazole derivatives. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety and evaluated them as antimicrobial agents, which might suggest potential applications for compounds like 2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in combating microbial infections (Darwish et al., 2014).
Anticancer and Anti-inflammatory Potential : The bioactivity of pyrazole derivatives extends to anticancer and anti-inflammatory properties. A study by Patel et al. (2004) explored 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors, a target for anti-inflammatory drugs. This research indicates the potential therapeutic applications of pyrazole derivatives in treating conditions related to inflammation and possibly cancer (Patel et al., 2004).
Antioxidant Properties : The antioxidant capacity of pyrazole derivatives has also been studied, suggesting their utility in combating oxidative stress, which is implicated in various diseases. Hamada and Abdo (2015) synthesized acetoxysulfonamide pyrazole derivatives and evaluated their antimicrobial and antioxidant activities, highlighting the multifaceted bioactivities of such compounds (Hamada & Abdo, 2015).
Orientations Futures
Propriétés
IUPAC Name |
2-cyclopropyl-5-cyclopropylsulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17,11-3-4-11)14-5-6-15-10(8-14)7-12(13-15)9-1-2-9/h7,9,11H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMXHCHXJWBIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

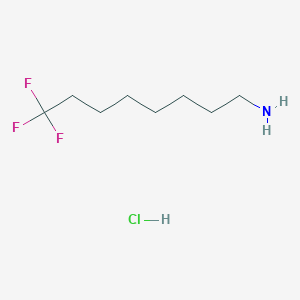
![N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2833111.png)
![N-(butan-2-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2833112.png)
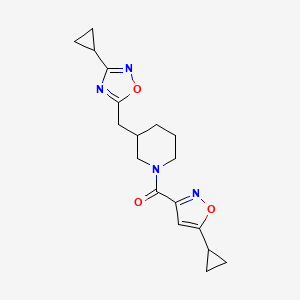
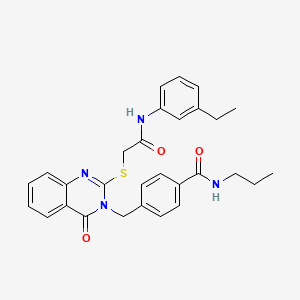
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2833118.png)
![N-(2,3-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2833119.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2833120.png)
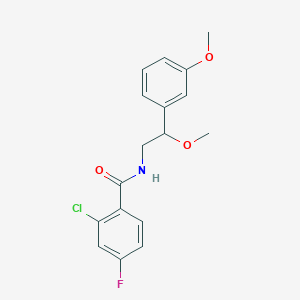
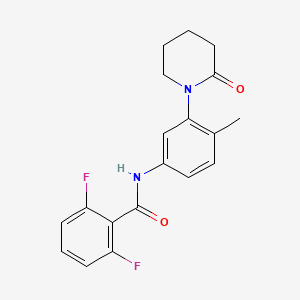
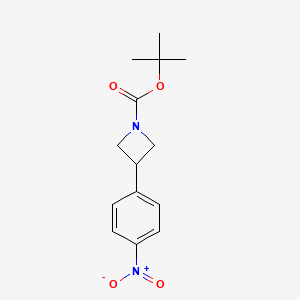
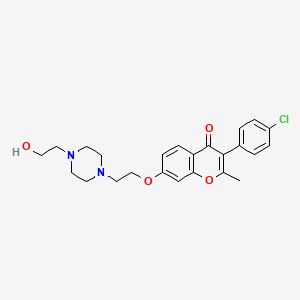
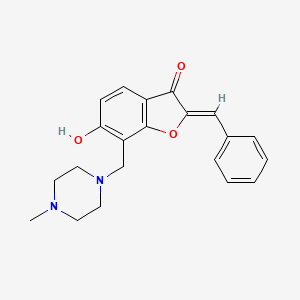
![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)